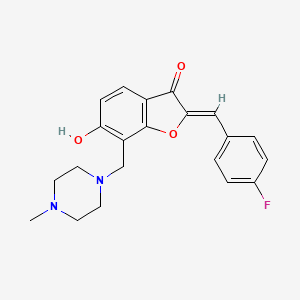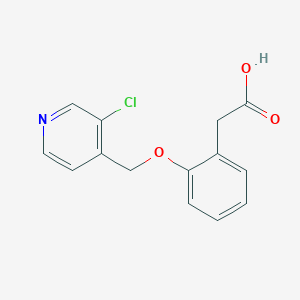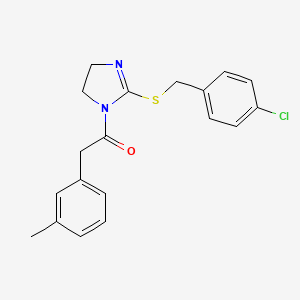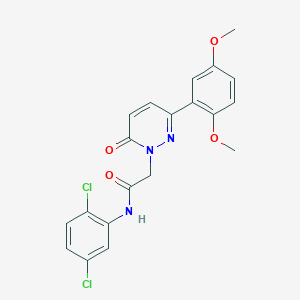![molecular formula C9H10ClF3N2 B2558015 2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride CAS No. 125903-76-6](/img/structure/B2558015.png)
2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride is a chemical compound with the formula C9H10ClF3N2. Its molecular weight is 238.64 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F3N2O.ClH/c10-9(11,12)6-2-1-3-7(4-6)15-5-8(13)14;/h1-5H,13-14H2;1H .Physical And Chemical Properties Analysis
The molecular formula of this compound is C9H10ClF3N2. It has an average mass of 238.637 Da and a monoisotopic mass of 238.048462 Da .Applications De Recherche Scientifique
Synthesis and Material Science
Synthesis of Novel Polyimides : A study by Yin et al. (2005) explores the synthesis of new fluorine-containing polyimides using a similar trifluoromethyl compound. These polyimides exhibit good solubility in various organic solvents and have excellent thermal stability and mechanical properties, which can be significant in material science and engineering applications (Yin et al., 2005).
Development of Imidazo Compounds : Liu (2013) reports the synthesis of novel imidazo[1,2-a]pyrimidine compounds using a trifluoromethyl compound. These compounds' structural characteristics suggest potential applications in chemical synthesis and pharmaceutical research (Liu, 2013).
Synthesis of Highly Transparent and Low Dielectric Constant Fluorinated Polyimides : Research by Tao et al. (2009) involved the use of trifluoromethyl-substituted aromatic diamines to create fluorinated polyimides with outstanding optical transparency and low dielectric constants, which are crucial in the electronics and optoelectronics industries (Tao et al., 2009).
Medicinal Chemistry and Pharmacology
Antimicrobial and Antifungal Activity : Vora and Vyas (2019) conducted a study synthesizing novel triazolopyrimidines using a similar trifluoromethyl compound, demonstrating significant antibacterial and antifungal activities. This research highlights the compound's potential in developing new antimicrobial agents (Vora & Vyas, 2019).
Synthesis of Potential Anti-cancer Agents : A study by Bhat et al. (2016) involves synthesizing new 1,2,3-triazolyl chalcone derivatives with potential anti-microbial, anti-oxidant, and anti-cancer activities, indicating the compound's role in the development of new therapeutic agents (Bhat et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14;/h1-4H,5H2,(H3,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEFQIQZHSTGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125903-76-6 |
Source


|
| Record name | 2-[3-(trifluoromethyl)phenyl]ethanimidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

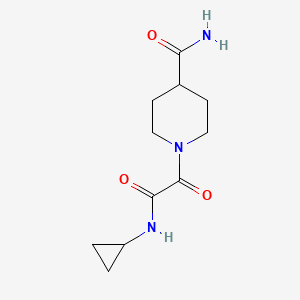
![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(4-fluorophenyl)urea](/img/structure/B2557933.png)
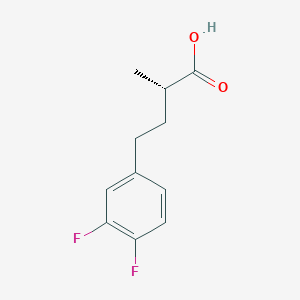
![1-{3-[(4-chlorobenzoyl)amino]benzoyl}-N-propylpiperidine-4-carboxamide](/img/structure/B2557936.png)

![N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2557939.png)
![4-phenoxy-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2557941.png)

